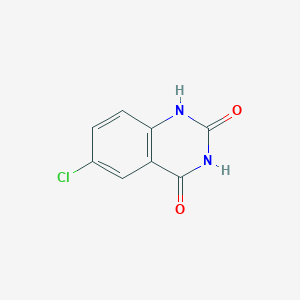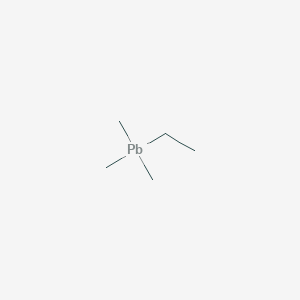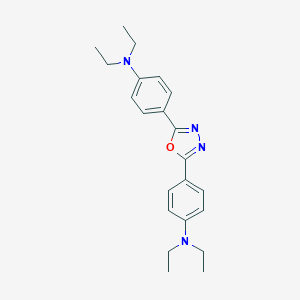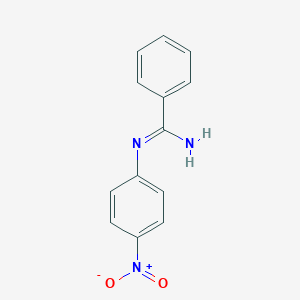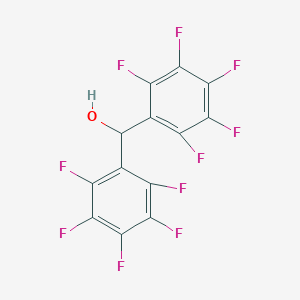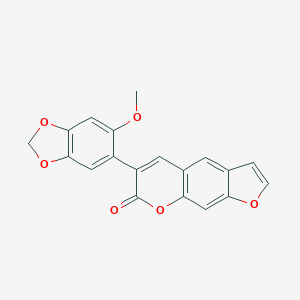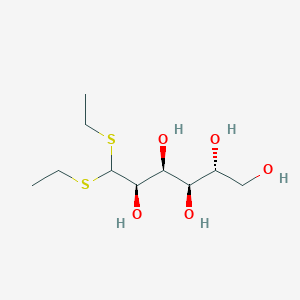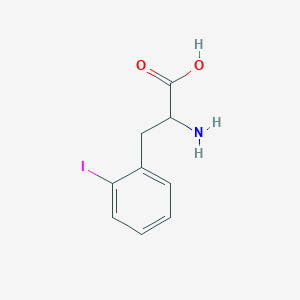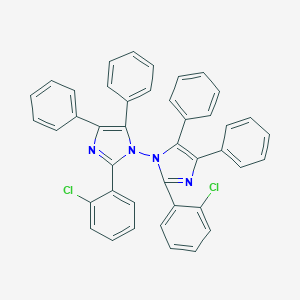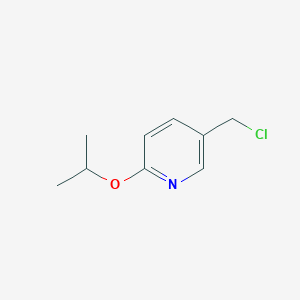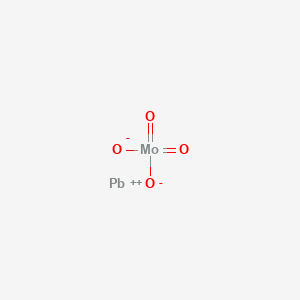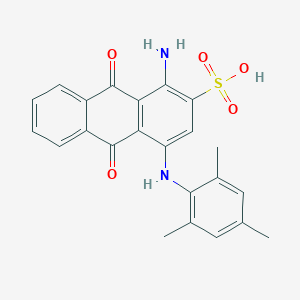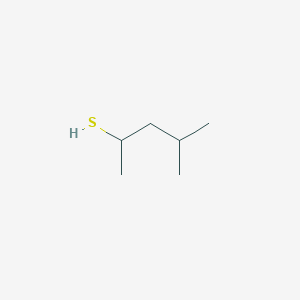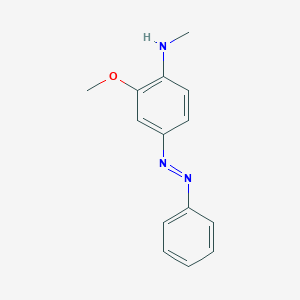
3-Methoxy-4-monomethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-monomethylaminoazobenzene, also known as MMAB, is an organic compound with the chemical formula C15H16N2O. It is a synthetic dye used in various industries, including textiles, food, and cosmetics. MMAB is also used in scientific research for its unique chemical properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-monomethylaminoazobenzene has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. 3-Methoxy-4-monomethylaminoazobenzene has also been investigated for its potential use in photodynamic therapy, a type of cancer treatment that uses light-activated drugs to destroy cancer cells.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-monomethylaminoazobenzene is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-Methoxy-4-monomethylaminoazobenzene is thought to bind to DNA and disrupt its replication, leading to cell death. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-Methoxy-4-monomethylaminoazobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 3-Methoxy-4-monomethylaminoazobenzene has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. In addition, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce changes in gene expression, leading to altered cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methoxy-4-monomethylaminoazobenzene is its high purity and stability, making it a reliable reagent for laboratory experiments. 3-Methoxy-4-monomethylaminoazobenzene is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of 3-Methoxy-4-monomethylaminoazobenzene is its potential toxicity, which requires careful handling and disposal. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 3-Methoxy-4-monomethylaminoazobenzene research. One area of interest is the development of 3-Methoxy-4-monomethylaminoazobenzene-based photodynamic therapy for cancer treatment. Researchers are also investigating the use of 3-Methoxy-4-monomethylaminoazobenzene as a tool for studying DNA replication and repair mechanisms. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to have anti-inflammatory properties, which could have potential applications in treating inflammatory diseases. Further research is needed to fully understand the potential applications of 3-Methoxy-4-monomethylaminoazobenzene in scientific research and beyond.
In conclusion, 3-Methoxy-4-monomethylaminoazobenzene is a versatile compound with a wide range of potential applications in scientific research. Its unique chemical properties and potential for cancer treatment make it an important area of study for researchers. While there are limitations to working with 3-Methoxy-4-monomethylaminoazobenzene, its advantages and potential future directions make it a promising area of research.
Synthesemethoden
The synthesis of 3-Methoxy-4-monomethylaminoazobenzene involves the reaction of 4-nitroaniline with sodium methoxide followed by reduction with sodium dithionite. The resulting intermediate is then coupled with 3-methoxyaniline to form 3-Methoxy-4-monomethylaminoazobenzene. This method yields a high purity product and is commonly used in research laboratories.
Eigenschaften
CAS-Nummer |
10121-94-5 |
|---|---|
Produktname |
3-Methoxy-4-monomethylaminoazobenzene |
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-methoxy-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O/c1-15-13-9-8-12(10-14(13)18-2)17-16-11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
InChI-Schlüssel |
WXMMPZXALSHYKT-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Kanonische SMILES |
CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



